molecular formula C10H17NO2 B2867899 1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2154725-27-4

1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2867899
CAS No.: 2154725-27-4
M. Wt: 183.251
InChI Key: QSFFOCPJJCAWCK-QMMMGPOBSA-N
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Description

1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one can be achieved through a multi-step process. One common method involves the reaction of piperidine with an appropriate aldehyde or ketone under basic conditions to form the corresponding piperidine derivative. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rate, leading to higher yields and purity of the final product. Additionally, solvent-free and catalyst-free methods have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 1-[4-[(1S)-1-Hydroxyethyl]piperidin-1-yl]prop-2-en-1-one
  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one

Comparison: this compound is unique due to the presence of the hydroxyethyl group, which can influence its reactivity and biological activity. Compared to other piperidine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

1-[4-[(1S)-1-hydroxyethyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-3-10(13)11-6-4-9(5-7-11)8(2)12/h3,8-9,12H,1,4-7H2,2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFFOCPJJCAWCK-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCN(CC1)C(=O)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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